molecular formula C8H8ClNO B8613280 N-Chloromethylformanilide

N-Chloromethylformanilide

Cat. No.: B8613280
M. Wt: 169.61 g/mol
InChI Key: KRWUPLBPKJZCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chloromethylformanilide (hypothetical structure: C₈H₈ClNO) is an N-substituted derivative of formanilide (N-phenylformamide), where a chloromethyl (-CH₂Cl) group replaces the hydrogen atom on the nitrogen.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-(chloromethyl)-N-phenylformamide

InChI

InChI=1S/C8H8ClNO/c9-6-10(7-11)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

KRWUPLBPKJZCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Amides (formanilides) are less reactive than imidates or imides due to resonance stabilization. The imidate in Ethyl N-Phenylformimidate is highly electrophilic, enabling nucleophilic additions .

Physicochemical Properties

While exact data for this compound is unavailable, trends from analogous compounds suggest:

  • Solubility: Chlorine’s electronegativity may reduce solubility in non-polar solvents compared to alkyl-substituted formanilides.
  • Melting/Boiling Points : Higher than N-methyl or N-ethyl derivatives due to polar interactions but lower than 3-chloro-N-phenyl-phthalimide (which has a rigid aromatic backbone) .

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